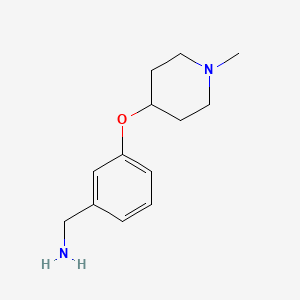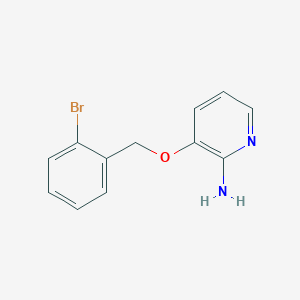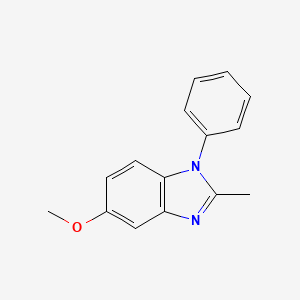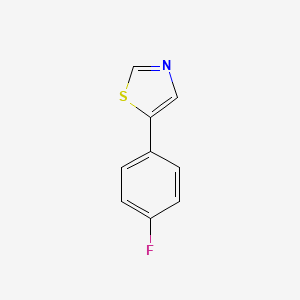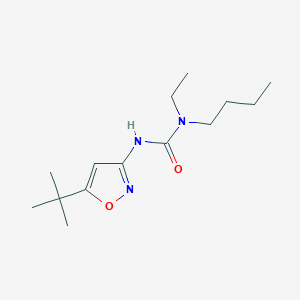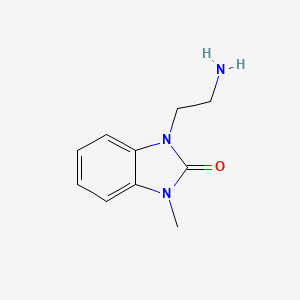![molecular formula C12H22ClNO2 B8573282 Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves combining allyl 1-aminomethyl-1-cyclohexane acetate with a polar organic solvent, chloroethyl chloroformate, and an amine base or an inorganic base such as carbonate or bicarbonate. This reaction mixture is then treated with isobutyric acid to yield the desired product . The product can be further purified and converted to gabapentin enacarbil .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to enhance the synthesis and turnover of gamma-aminobutyric acid (GABA) in select brain areas, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA) used as an anticonvulsant.
Pregabalin: Another GABA analogue used to treat epilepsy and neuropathic pain.
Vigabatrin: An antiepileptic drug that inhibits the breakdown of GABA.
Uniqueness
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride is unique due to its specific chemical structure, which allows for greater liposolubility and brain penetration compared to other GABA analogues. This property may enhance its efficacy in treating neurological disorders .
Propriétés
Formule moléculaire |
C12H22ClNO2 |
|---|---|
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H |
Clé InChI |
VVPFNAQHSGOWPD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CC1(CCCCC1)CN.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


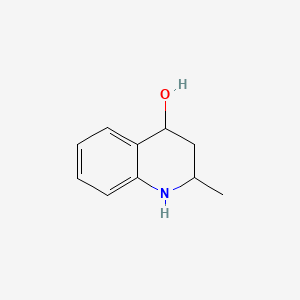
![ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8573207.png)
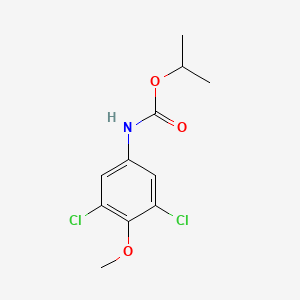
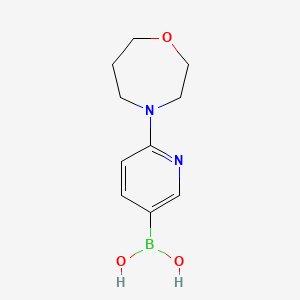
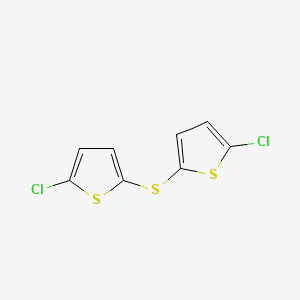
![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)
